2-Pyrrolidin-2-yl-1,3-benzoxazole
Overview
Description
2-Pyrrolidin-2-yl-1,3-benzoxazole is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives .
Synthesis Analysis
The synthesis of benzoxazoles, including this compound, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 .Scientific Research Applications
Synthesis Methodologies
Ammonia-Catalyzed Annulation
The synthesis of benzoxazoles, including structures related to 2-Pyrrolidin-2-yl-1,3-benzoxazole, has been facilitated by an innovative ammonia-catalyzed [4 + 1] annulation process. This method leverages ynals and N-protected-2-aminophenols, utilizing the C≡C triple bond's unique reactivity for consecutive conjugate additions, leading to benzoxazoles in high yields (83-95%) (Song et al., 2013).
Biological Applications
TLR7 and TLR9 Inhibition
A study identified compounds, including those structurally related to this compound, as inhibitors of Toll-like receptors 7 and 9 (TLR7/9). These findings suggest potential therapeutic applications in treating autoimmune diseases, demonstrating the compounds' ability to modulate immune responses by inhibiting DNA-TLR9 interactions (Lamphier et al., 2014).
Material Science Applications
Corrosion Inhibition
The corrosion inhibition capability of compounds structurally akin to this compound, specifically 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, has been demonstrated in protecting mild steel in acidic environments. This application underscores the potential of these compounds in extending the lifespan of metal components by acting as effective corrosion inhibitors (Moretti et al., 2013).
Anticancer Activity
Gold(III) Complexes
Research on gold(III) complexes with 2-substituted pyridines, including derivatives of this compound, revealed promising anticancer properties. These complexes have shown significant cytotoxicity against human ovarian carcinoma cell lines, suggesting their potential as novel anticancer agents (Maiore et al., 2012).
Safety and Hazards
Future Directions
As a member of the heteroarenes, benzoxazole connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on the synthesis of benzoxazole derivatives and their potential applications in various fields.
Mechanism of Action
Target of Action
The primary target of 2-Pyrrolidin-2-yl-1,3-benzoxazole is Peptide deformylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and proliferation of the bacteria, making it an attractive target for therapeutic intervention .
Mode of Action
This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .
Biochemical Pathways
The inhibition of Peptide deformylase affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis impairs the bacteria’s ability to grow and reproduce, leading to its eventual death .
Pharmacokinetics
The compound’s molecular weight of 18823 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The inhibition of Peptide deformylase by this compound leads to the disruption of protein synthesis in Mycobacterium tuberculosis . This disruption impairs the bacteria’s ability to grow and reproduce, leading to its eventual death .
properties
IUPAC Name |
2-pyrrolidin-2-yl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVDZMTMKDMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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